molecular formula C17H27NO4 B10771138 DM-Ppp

DM-Ppp

Cat. No.: B10771138
M. Wt: 309.4 g/mol
InChI Key: DOYZAIRDDZPMQZ-LBPRGKRZSA-N
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Description

DM-Ppp (chemical name unspecified in provided evidence) is a potent antagonist of metabotropic glutamate receptor 1 (mGlu1), a G protein-coupled receptor implicated in neurological disorders such as anxiety, Parkinson’s disease, and chronic pain. Pharmacological data from reveal that this compound exhibits an IC50 of 16 nM and a binding affinity (Ki) of 11 nM for mGlu1 receptors, positioning it as a moderately potent compound in this class. This compound’s development aligns with efforts to modulate glutamate signaling pathways, which are critical for synaptic plasticity and neurotransmission .

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

4-O-[(2S)-3,3-dimethylbutan-2-yl] 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C17H27NO4/c1-8-9-21-16(20)14-10(2)13(11(3)18-14)15(19)22-12(4)17(5,6)7/h12,18H,8-9H2,1-7H3/t12-/m0/s1

InChI Key

DOYZAIRDDZPMQZ-LBPRGKRZSA-N

Isomeric SMILES

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)O[C@@H](C)C(C)(C)C)C

Canonical SMILES

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of DM-PPP involves several steps, starting with the preparation of the pyrrole ring and subsequent functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

DM-PPP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations:

Potency : this compound is 10-fold more potent than Bay 36-7620 (IC50 = 160 nM) but significantly less potent than JNJ 16259685 (IC50 = 0.55 nM). The disparity in IC50 and Ki values between this compound and JNJ 16259685 highlights structural or mechanistic differences influencing functional activity .

Binding Affinity : this compound’s Ki (11 nM) is comparable to Bay 36-7620 (11.2 nM), suggesting similar receptor-binding efficiency despite differences in functional inhibition.

Structural and Mechanistic Insights

While structural data for this compound are absent in the evidence, Bay 36-7620 and JNJ 16259685 are known to act as non-competitive allosteric inhibitors, binding to sites distinct from the orthosteric glutamate-binding pocket. This mechanism may explain their higher selectivity and potency compared to this compound, which could act via a different binding mode .

Clinical and Preclinical Implications

  • This compound : Its moderate potency may limit therapeutic utility compared to JNJ 16259685, which has advanced to preclinical studies for neurodegenerative diseases.
  • JNJ 16259685: With sub-nanomolar potency and high selectivity, it is a preferred candidate for targeting mGlu1 without significant off-target effects.
  • Bay 36-7620 : Despite lower potency, its selectivity makes it a valuable tool compound for mechanistic studies .

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